2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide
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Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The research on bioactive benzothiazolinone acetamide analogs, including compounds structurally similar to 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide, has explored their utility in photovoltaic applications. These compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency (LHE) and favorable energy of electron injection. Additionally, their non-linear optical (NLO) activity was studied, indicating potential applications in optical devices. Molecular docking studies also suggested interactions with Cyclooxygenase 1 (COX1), highlighting potential biological activities relevant for medicinal chemistry research (Mary et al., 2020).
Antitumor Activity
Another study focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were synthesized and evaluated for their antitumor activity against a variety of human tumor cell lines. The structural motif of 2-(4-aminophenyl)benzothiazole, present in these derivatives, was leveraged as a pharmacophoric group, demonstrating the significance of the benzothiazole core in developing potential anticancer agents. Certain compounds within this series exhibited considerable anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology research (Yurttaş et al., 2015).
Antioxidant Studies
The synthesis and antioxidant evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were also investigated. These studies are crucial for identifying compounds with significant radical scavenging activity, which is essential for developing new therapeutic agents with antioxidant properties. The research highlights the potential of benzothiazine derivatives in mitigating oxidative stress, a key factor in many chronic diseases (Ahmad et al., 2012).
Anticonvulsant Activities
Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has revealed outstanding anticonvulsant properties in mouse models. These studies are integral to the development of new medications for the treatment and management of epilepsy and related seizure disorders. The findings indicate that specific structural modifications can enhance biological activity, providing a pathway for the design of more effective anticonvulsant drugs (Kohn et al., 1993).
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S/c23-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)26-27(31(20,29)30)14-21(28)25-13-15-6-9-18(24)10-7-15/h1-12H,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLITYLGOOZEVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.